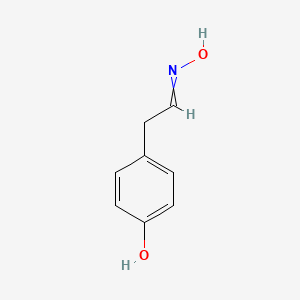

(4-Hydroxyphenyl)acetaldehyde oxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4-Hydroxyphenyl)acetaldehyde oxime is a useful research compound. Its molecular formula is C8H9NO2 and its molecular weight is 151.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Synthesis

Recent advancements in the synthesis of (4-Hydroxyphenyl)acetaldehyde oxime have demonstrated efficient methods for producing both the E- and Z-isomers. A notable approach involves starting from p-hydroxyphenylacetic acid, which is commercially available and can be transformed into the desired oxime with high yields (83-98%) using mild conditions. This method not only provides a scalable synthesis route but also allows for the production of radiolabeled variants for pathway discovery studies .

Synthesis Process Overview

- Starting Material : p-Hydroxyphenylacetic acid.

- Reactions :

- Esterification to form methyl esters.

- Reduction to primary alcohols.

- Oxidation to aldehydes.

- Reaction with hydroxylamine to form oximes.

- Yields : High yields achieved through optimized reaction conditions.

Biological Significance

This compound plays a crucial role in plant metabolism, particularly in the biosynthesis of cyanogenic glucosides such as dhurrin in sorghum. The compound is involved in plant defense mechanisms, acting as an insect deterrent when stored as a glucoside. This transformation allows for rapid activation of the defense compound upon herbivore attack, showcasing its ecological significance .

Key Biological Roles

- Insect Deterrent : Functions as a defense mechanism against herbivores.

- Plant Metabolism : Acts as an intermediate in the biosynthesis of important secondary metabolites.

- Symbiotic Interactions : Influences plant interactions with arbuscular mycorrhizal fungi, potentially affecting nutrient uptake and plant health .

Research Applications

The unique properties of this compound have led to its application in various research domains:

- Plant Biology : Used to study plant defense mechanisms and metabolic pathways involving cyanogenic glucosides.

- Chemical Ecology : Investigated for its role in plant-insect interactions and as a signaling molecule within ecosystems.

- Synthetic Chemistry : Serves as a precursor for synthesizing other biologically active compounds, including alkaloids.

Case Studies

Several studies have highlighted the applications and effects of this compound:

- Insect Herbivory Protection : Research indicates that the glucoside form of this compound is hydrolyzed by insect gut enzymes, releasing the active deterrent compound, thereby providing immediate protection against herbivory .

- Metabolic Pathway Elucidation : Studies utilizing radiolabeled forms of the compound have successfully traced metabolic pathways in plants, enhancing understanding of secondary metabolite biosynthesis and its regulation .

- Ecological Impact Studies : Investigations into how this compound influences plant interactions with mycorrhizal fungi reveal its dual role in promoting mutualistic or parasitic relationships depending on environmental conditions .

Analyse Des Réactions Chimiques

Enzymatic Oxidation and Cyanogenic Pathway Integration

pHPAO serves as a substrate for 4-hydroxyphenylacetaldehyde oxime monooxygenase (CYP71E1) , a cytochrome P450 enzyme critical in cyanogenic glucoside biosynthesis. This reaction requires NADPH and oxygen:

(Z)-pHPAO+NADPH+H++O2→(S)-4-hydroxymandelonitrile+NADP++2H2O

Key characteristics:

Oxidation to p-Hydroxyphenylacetic Acid

pHPAO undergoes oxidation via aldehyde dehydrogenases (ALDHs), producing p-hydroxyphenylacetic acid (Table 1).

Table 1: Enzymatic Oxidation of pHPAO

| Enzyme | Gene | Cofactor | Products | Source |

|---|---|---|---|---|

| ALDH3A1 | ALDH3A1 | NAD+/NADP+ | p-Hydroxyphenylacetic acid, NADH | HMDB |

| ALDH1A3 | ALDH1A3 | NAD+/NADP+ | p-Hydroxyphenylacetic acid, NADH | HMDB |

| Membrane amine oxidase | AOC3 | O₂ | Ammonia, H₂O₂ | HMDB |

Key Data:

Glucosylation to β-D-Glucopyranoside

pHPAO is enzymatically glucosylated in plants, forming pHPAO-β-D-glucoside :

-

Protection : p-Hydroxyphenylethanol is silylated (tert-butyldiphenylsilyl chloride).

-

Glucosylation : Reaction with acetobromoglucose under phase-transfer catalysis.

-

Deprotection : NH₃/MeOH removes acetyl groups, yielding the glucoside .

Reaction Conditions:

Isotopic Labeling Studies

¹⁸O₂ incorporation studies demonstrate that the oxime oxygen in pHPAO originates from molecular oxygen during enzymatic synthesis:

Degradation Pathways

pHPAO degrades under oxidative conditions:

Propriétés

Formule moléculaire |

C8H9NO2 |

|---|---|

Poids moléculaire |

151.16 g/mol |

Nom IUPAC |

4-(2-hydroxyiminoethyl)phenol |

InChI |

InChI=1S/C8H9NO2/c10-8-3-1-7(2-4-8)5-6-9-11/h1-4,6,10-11H,5H2 |

Clé InChI |

TVXJJNJGTDWFLD-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC=C1CC=NO)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.